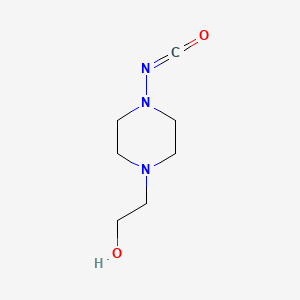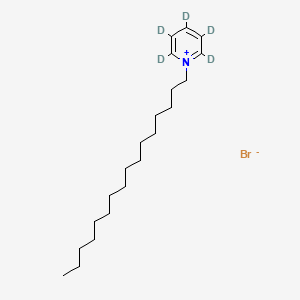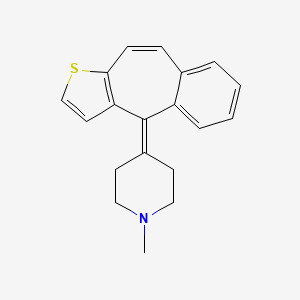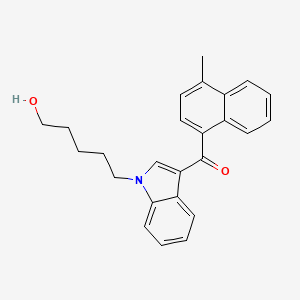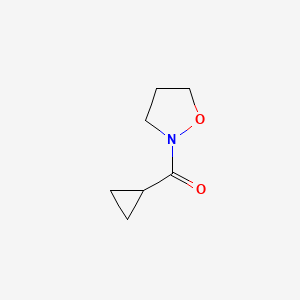![molecular formula C132H168 B584310 2,10,18-三(2-癸基十四烷基)-苯并[o]三苯并菲[2,1,12,11-efghi:2',1',12',11'-uvabc]并苯 CAS No. 1061170-68-0](/img/structure/B584310.png)
2,10,18-三(2-癸基十四烷基)-苯并[o]三苯并菲[2,1,12,11-efghi:2',1',12',11'-uvabc]并苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a large polycyclic aromatic hydrocarbon core with three long alkyl side chains, which contribute to its solubility and processability.
科学研究应用
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of large polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the polycyclic aromatic core: This is achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of alkyl side chains: The long alkyl chains are introduced via Friedel-Crafts alkylation or through the use of Grignard reagents followed by alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons.
作用机制
The mechanism by which 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene exerts its effects is largely dependent on its interaction with other molecules. Its large aromatic core allows for π-π stacking interactions, while the long alkyl chains provide solubility and flexibility. These properties enable it to interact with various molecular targets, such as DNA, proteins, and cell membranes, potentially altering their structure and function.
相似化合物的比较
Similar Compounds
- 2,10,18-Tris(2-octyldodecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
- 2,10,18-Tris(2-hexadecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene
Uniqueness
Compared to similar compounds, 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2’,1’,12’,11’-uvabc]ovalene has longer alkyl side chains, which can enhance its solubility and processability. This makes it particularly useful in applications where these properties are critical, such as in organic electronics and drug delivery systems.
属性
InChI |
InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJBXROESAIIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H168 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1754.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)
